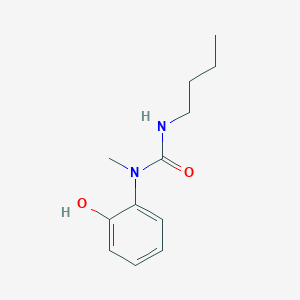
N'-Butyl-N-(2-hydroxyphenyl)-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a butyl group, a hydroxyphenyl group, and a methyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction conditions typically involve mild temperatures and the use of hydrochloric acid to activate the potassium cyanate as an electrophile .
Industrial Production Methods: In industrial settings, the production of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic and environmental considerations, with a focus on resource-efficient and environmentally friendly processes.
化学反应分析
Types of Reactions: N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea include hydrochloric acid, potassium cyanate, and various alkylating agents . The reaction conditions are typically mild, with temperatures around 25°C and the use of water as a solvent.
Major Products Formed: The major products formed from the reactions of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea depend on the specific reagents and conditions used. For example, the reaction with alkylating agents can lead to the formation of N-alkylated derivatives .
科学研究应用
N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In industry, it is employed in the production of various chemicals and materials .
作用机制
The mechanism of action of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction . These reactions can lead to the formation of reactive intermediates that interact with biological molecules, thereby exerting their effects.
相似化合物的比较
Similar Compounds: Similar compounds to N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea include other N-substituted ureas, such as N-butyl-N-methylurea and N-(2-hydroxyphenyl)-N-methylurea . These compounds share similar chemical structures and properties but differ in their specific substituents.
Uniqueness: N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea is unique due to the presence of both a butyl group and a hydroxyphenyl group attached to the urea moiety. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
属性
CAS 编号 |
24289-68-7 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
3-butyl-1-(2-hydroxyphenyl)-1-methylurea |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-9-13-12(16)14(2)10-7-5-6-8-11(10)15/h5-8,15H,3-4,9H2,1-2H3,(H,13,16) |
InChI 键 |
LDFBZTXYLQRLPI-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)N(C)C1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


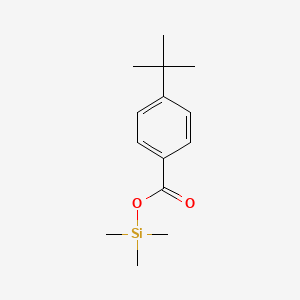



![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)

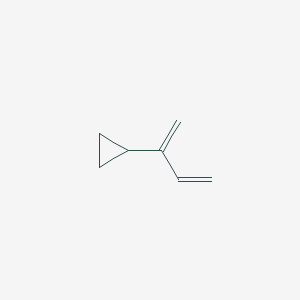
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
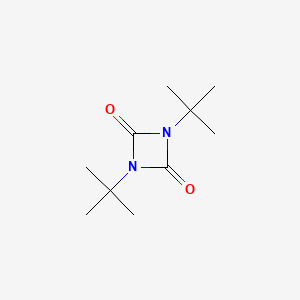
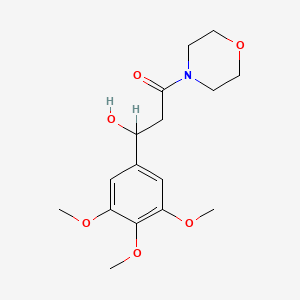
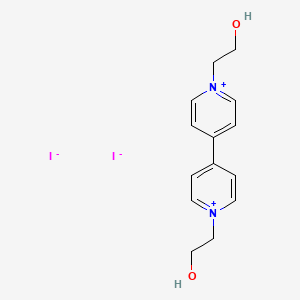
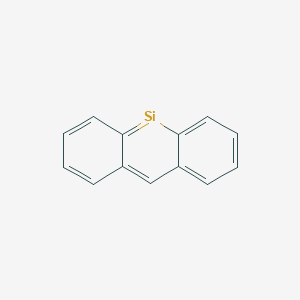
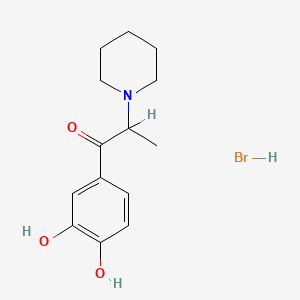
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
